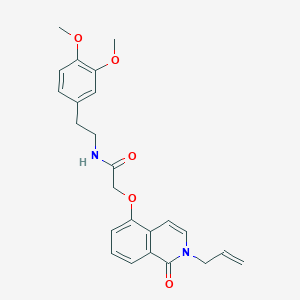

2-((2-allyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-4-13-26-14-11-18-19(24(26)28)6-5-7-20(18)31-16-23(27)25-12-10-17-8-9-21(29-2)22(15-17)30-3/h4-9,11,14-15H,1,10,12-13,16H2,2-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEGSOMHAGKINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((2-allyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative of isoquinoline, which has garnered attention for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H22N2O5

- Molecular Weight : 394.4 g/mol

- IUPAC Name : N-(3,4-dimethoxyphenethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

1. Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to isoquinolines have been shown to inhibit the growth of various cancer cell lines. In particular, studies focusing on similar compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has also been explored. Compounds similar to the target compound have demonstrated the ability to protect neuronal cells from oxidative stress and neurotoxicity, which are critical in conditions like Parkinson's disease.

Case Study : A study involving a related isoquinoline showed protective effects against neurotoxic agents in vitro, suggesting that modifications in the isoquinoline structure can enhance neuroprotective properties.

3. Antimicrobial Activity

Isoquinoline derivatives have been reported to exhibit antimicrobial properties. The target compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

| Study | Compound Tested | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Isoquinoline Analog | E. coli | 32 µg/mL | |

| Related Compound | S. aureus | 16 µg/mL |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes:

- Dopamine Receptor Modulation : Some isoquinoline derivatives have shown affinity for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, contributing to its anticancer and antimicrobial effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with isoquinoline structures often exhibit significant anticancer activity. The compound has been studied for its potential in targeting various cancer cell lines. For instance, derivatives of isoquinoline have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with some exhibiting IC50 values in the low micromolar range .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. The structural features of the compound, particularly the isoquinoline moiety, are believed to play a crucial role in mediating these effects through interactions with specific cellular targets.

Case Studies

Case Study 1: Anticancer Activity Assessment

In one study, a series of isoquinoline derivatives were synthesized and tested for their anticancer properties against multiple cell lines. The results indicated that certain modifications to the isoquinoline structure significantly enhanced cytotoxicity. For example, compounds with methoxy substitutions exhibited improved activity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of similar compounds. Isoquinoline derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting acetylcholinesterase activity. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .

Summary of Findings

Analyse Chemischer Reaktionen

Functional Group Analysis

The compound contains three key functional groups that dictate its reactivity:

-

Acetamide group (-N-C(=O)-)

-

Allyl-substituted isoquinoline ring

-

3,4-dimethoxyphenethyl substituent

| Functional Group | Reactivity Profile |

|---|---|

| Acetamide | Hydrolysis (acid/base), nucleophilic substitution |

| Isoquinoline ring | Electrophilic aromatic substitution, oxidation |

| Allyl group | Cycloaddition, oxidation, radical reactions |

| Methoxy groups | Demethylation (under strong acids/bases) |

Hydrolysis of Acetamide

The acetamide group may undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. For example:

textR-N-C(=O)-R' + H2O → R-NH2 + HOOC-R'

Conditions :

-

Acidic: HCl (6M), reflux

-

Basic: NaOH (2M), 80°C

Analog Support :

Similar acetamide hydrolysis is observed in structurally related compounds (e.g., EVT-2562504, PubChem CID 7293135 ).

Electrophilic Aromatic Substitution

The isoquinoline ring may undergo reactions such as:

-

Nitration : HNO3/H2SO4 at 0–5°C

-

Sulfonation : Fuming H2SO4

-

Halogenation : Cl2/FeCl3

Regioselectivity : Substitution likely occurs at the 6-position of the isoquinoline ring due to electron-donating effects from the allyl group.

Allyl Group Reactivity

The allyl moiety (CH2-CH2-CH2) can participate in:

-

Oxidation :

-

With KMnO4/H2SO4 → carboxylic acid

-

With O3/Zn → aldehydes

-

-

Cycloaddition : Diels-Alder reactions with dienophiles like maleic anhydride.

Demethylation of Methoxy Groups

Under strong acidic conditions (e.g., HBr/AcOH), methoxy groups may demethylate to hydroxyl groups:

text3,4-(OCH3)2-C6H3 → 3,4-(OH)2-C6H3

Evidence : Demethylation is common in methoxy-substituted aromatic systems (EVT-11372774).

Stability Under Various Conditions

| Condition | Stability | Observed Changes |

|---|---|---|

| Acidic (pH < 3) | Moderate | Acetamide hydrolysis, demethylation |

| Basic (pH > 10) | Low | Rapid hydrolysis of acetamide |

| Oxidative (H2O2) | Low | Allyl group oxidation |

| Thermal (>150°C) | Poor | Decomposition of isoquinoline ring |

Mechanistic Insights from Analog Studies

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Critical conditions include the use of polar aprotic solvents (e.g., DMF), bases like K₂CO₃ to deprotonate intermediates, and controlled temperatures (e.g., reflux). Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹). High-resolution crystallography (e.g., SHELX-based methods) resolves stereochemistry in crystalline forms .

Q. What in vitro assays are suitable for initial biological activity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs) are common. Cell viability assays (MTT, ATP-luciferase) assess cytotoxicity, while fluorescence-based methods quantify membrane permeability .

Q. What purification techniques are effective post-synthesis?

Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) isolates intermediates. Recrystallization from ethyl acetate/petroleum ether improves purity. Centrifugation and filtration remove insoluble byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Cross-validation using complementary techniques is critical. For example, ambiguous NOESY NMR peaks can be clarified via X-ray crystallography. Computational tools (DFT calculations) predict NMR chemical shifts or MS fragmentation patterns to validate experimental data .

Q. What experimental design strategies optimize synthesis yield and purity?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst loading). Response surface modeling identifies optimal conditions while minimizing trial-and-error approaches. Statistical tools (ANOVA) validate significance .

Q. How can computational modeling predict biological targets or reaction pathways?

Quantum mechanical calculations (e.g., DFT) simulate transition states to propose reaction mechanisms. Molecular docking (AutoDock, Schrödinger) predicts binding affinities to biological targets. Machine learning models trained on PubChem data prioritize synthetic routes or bioactivity hypotheses .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Oxidation of allyl groups or hydrolysis of acetamide bonds may occur under acidic/basic conditions. Steric hindrance from the 3,4-dimethoxyphenethyl group can slow nucleophilic attacks. Strategies include inert atmospheres (N₂/Ar), low-temperature reactions, and protecting groups for sensitive moieties .

Data Analysis and Mechanistic Studies

Q. How do electronic effects of substituents influence reactivity in this compound?

Electron-donating groups (e.g., methoxy) stabilize intermediates via resonance, while electron-withdrawing groups (e.g., oxadiazole) increase electrophilicity at reaction centers. Hammett plots correlate substituent effects with reaction rates .

Q. What methodologies validate the compound’s stability under physiological conditions?

Accelerated stability studies (pH 2–9, 37°C) monitor degradation via HPLC. Mass spectrometry identifies degradation products, while circular dichroism assesses conformational changes in chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.